molecular formula C20H12N2O2 B13745023 5-Nitro-7H-dibenzo(c,g)carbazole CAS No. 188970-78-7

5-Nitro-7H-dibenzo(c,g)carbazole

Cat. No.: B13745023
CAS No.: 188970-78-7
M. Wt: 312.3 g/mol
InChI Key: OLQFNNHHJOCEBQ-UHFFFAOYSA-N
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Description

5-Nitro-7H-dibenzo(c,g)carbazole: is an organic compound with the molecular formula C20H12N2O2 . It is a derivative of 7H-dibenzo(c,g)carbazole, characterized by the presence of a nitro group at the 5th position. This compound is known for its complex structure and significant biological activities, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-7H-dibenzo(c,g)carbazole typically involves the nitration of 7H-dibenzo(c,g)carbazole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 5-Nitro-7H-dibenzo(c,g)carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-Nitro-7H-dibenzo(c,g)carbazole is used as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology: In biological research, this compound is studied for its potential mutagenic and carcinogenic properties. It serves as a model compound to understand the mechanisms of action of similar environmental pollutants .

Medicine: Research into the medicinal applications of this compound includes its potential use in cancer therapy. Its derivatives are being explored for their ability to interact with DNA and inhibit the growth of cancer cells .

Industry: In the industrial sector, this compound is used in the development of advanced materials, including organic semiconductors and photovoltaic cells. Its electronic properties make it suitable for use in optoelectronic devices .

Mechanism of Action

The mechanism of action of 5-Nitro-7H-dibenzo(c,g)carbazole involves its interaction with cellular components, particularly DNA. The nitro group can undergo metabolic activation to form reactive intermediates that bind to DNA, leading to mutations and potentially carcinogenic effects. The compound is metabolized by cytochrome P450 enzymes, primarily CYP1A1, which facilitates its conversion to reactive species .

Comparison with Similar Compounds

Uniqueness: 5-Nitro-7H-dibenzo(c,g)carbazole is unique due to the presence of the nitro group, which significantly alters its chemical reactivity and biological activity compared to its parent compound and other derivatives. This modification enhances its potential as a research tool and its applicability in various scientific and industrial fields .

Properties

CAS No.

188970-78-7

Molecular Formula

C20H12N2O2

Molecular Weight

312.3 g/mol

IUPAC Name

9-nitro-12-azapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene

InChI

InChI=1S/C20H12N2O2/c23-22(24)18-11-17-20(15-8-4-3-7-14(15)18)19-13-6-2-1-5-12(13)9-10-16(19)21-17/h1-11,21H

InChI Key

OLQFNNHHJOCEBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=C(N3)C=C(C5=CC=CC=C54)[N+](=O)[O-]

Origin of Product

United States

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